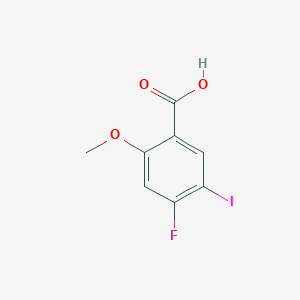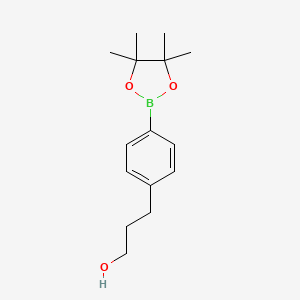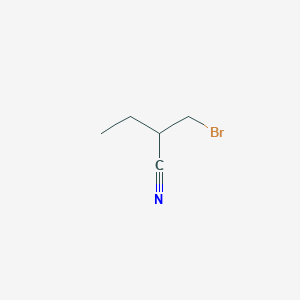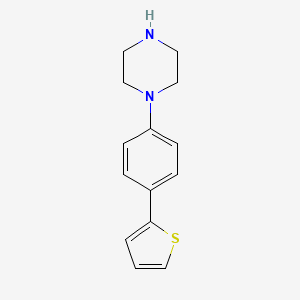
5-溴-2-(3-氟苯氧基)吡啶
描述
5-Bromo-2-(3-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrFNO . It has a molecular weight of 268.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(3-fluorophenoxy)pyridine is 1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(3-fluorophenoxy)pyridine are not available, bromination reactions are generally well-studied. For instance, bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Physical And Chemical Properties Analysis
5-Bromo-2-(3-fluorophenoxy)pyridine is a solid or liquid at room temperature . It should be stored in a dry, sealed environment at room temperature .科学研究应用
氟代嘧啶在癌症治疗中的化学
氟代嘧啶,如5-氟尿嘧啶(5-FU),在癌症治疗中发挥着重要作用,每年治疗超过200万患者。氟化学的发展提高了这些化合物在癌症治疗中的精确度。研究探索了合成5-FU的方法,包括结合同位素以研究代谢和生物分布。研究还深入研究了用氟代嘧啶取代的RNA和DNA的制备,以进行机制研究,提供这些化合物如何影响核酸结构和动力学的见解。这项研究突出了在癌症治疗中使用聚合氟代嘧啶进行个性化医疗的潜力 (Gmeiner,2020).
咪唑支架抑制剂的合成和活性
已综述了具有三取代和四取代咪唑支架的化合物的合成和活性,这些化合物被称为p38 MAP激酶的选择性抑制剂。这些化合物在抑制促炎细胞因子释放中起关键作用。研究重点关注这些抑制剂的设计、合成和活性研究,突出了吡啶取代基在实现高结合选择性和效力中的重要性。该研究回顾了实验和计算工作,展示了在嘧啶环的2位引入侧链如何增强抑制活性和选择性 (Scior等人,2011).
吡啶衍生物的药用价值
吡啶衍生物在包括药用应用在内的各个领域至关重要。这些化合物表现出广泛的生物活性,其中许多已在临床上使用。该综述总结了众多吡啶衍生物的药用价值,突出了它们在现代医学中的重要性和未来研究和开发的潜力 (Altaf等人,2015).
绿原酸的药理学综述
绿原酸(CGA)以其多样化的生物和药理作用而著称,包括抗氧化、抗炎和神经保护特性。它存在于绿咖啡提取物和茶中,并已对其在治疗代谢紊乱、心血管疾病和肥胖症中的潜力进行了研究。这篇综述强调了进一步研究以优化CGA的生物和药理作用的必要性,这可能使其能够作为天然食品添加剂 (Naveed等人,2018).
安全和危害
This compound is associated with several hazard statements, including H302, H312, and H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
It is known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-(3-fluorophenoxy)pyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid or liquid at room temperature and should be stored in a dry environment . These characteristics may influence its bioavailability.
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-(3-fluorophenoxy)pyridine. For instance, the compound should be stored in a dry environment to maintain its stability . Additionally, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
5-Bromo-2-(3-fluorophenoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 5-Bromo-2-(3-fluorophenoxy)pyridine and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 5-Bromo-2-(3-fluorophenoxy)pyridine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-(3-fluorophenoxy)pyridine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-(3-fluorophenoxy)pyridine involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting their activity and function. Additionally, 5-Bromo-2-(3-fluorophenoxy)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(3-fluorophenoxy)pyridine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 5-Bromo-2-(3-fluorophenoxy)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(3-fluorophenoxy)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 5-Bromo-2-(3-fluorophenoxy)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
5-Bromo-2-(3-fluorophenoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-Bromo-2-(3-fluorophenoxy)pyridine, affecting its efficacy and toxicity .
Transport and Distribution
The transport and distribution of 5-Bromo-2-(3-fluorophenoxy)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-2-(3-fluorophenoxy)pyridine can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Bromo-2-(3-fluorophenoxy)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Bromo-2-(3-fluorophenoxy)pyridine can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
属性
IUPAC Name |
5-bromo-2-(3-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNBVJSHHGWJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)

![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)


![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)